molecular formula C28H30BrN3O4 B12491599 Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}benzoate

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}benzoate

Cat. No.: B12491599
M. Wt: 552.5 g/mol
InChI Key: PKAWDKIYUQIIRB-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(5-BROMO-2-METHOXYBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoate derivatives. This compound is characterized by its complex molecular structure, which includes a benzylic piperazine moiety and a brominated methoxybenzamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(5-BROMO-2-METHOXYBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzylic piperazine intermediate: This step involves the reaction of benzyl chloride with piperazine under basic conditions to form 4-benzylpiperazine.

    Synthesis of the brominated methoxybenzamide: This involves the bromination of 2-methoxybenzoic acid followed by its conversion to the corresponding amide using appropriate reagents.

    Coupling reaction: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(5-BROMO-2-METHOXYBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The bromine atom in the methoxybenzamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(5-BROMO-2-METHOXYBENZAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(5-CHLORO-2-METHOXYBENZAMIDO)BENZOATE
  • ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(5-FLUORO-2-METHOXYBENZAMIDO)BENZOATE

Uniqueness

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(5-BROMO-2-METHOXYBENZAMIDO)BENZOATE is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H30BrN3O4

Molecular Weight

552.5 g/mol

IUPAC Name

ethyl 4-(4-benzylpiperazin-1-yl)-3-[(5-bromo-2-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C28H30BrN3O4/c1-3-36-28(34)21-9-11-25(32-15-13-31(14-16-32)19-20-7-5-4-6-8-20)24(17-21)30-27(33)23-18-22(29)10-12-26(23)35-2/h4-12,17-18H,3,13-16,19H2,1-2H3,(H,30,33)

InChI Key

PKAWDKIYUQIIRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=C(C=CC(=C4)Br)OC

Origin of Product

United States

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